(S)-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride
CAS No.:
Cat. No.: VC13574002
Molecular Formula: C7H10Cl2N2
Molecular Weight: 193.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10Cl2N2 |
|---|---|
| Molecular Weight | 193.07 g/mol |
| IUPAC Name | (1S)-1-(5-chloropyridin-3-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H9ClN2.ClH/c1-5(9)6-2-7(8)4-10-3-6;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 |
| Standard InChI Key | QNQIXBLXNUUBBV-JEDNCBNOSA-N |
| Isomeric SMILES | C[C@@H](C1=CC(=CN=C1)Cl)N.Cl |
| SMILES | CC(C1=CC(=CN=C1)Cl)N.Cl |
| Canonical SMILES | CC(C1=CC(=CN=C1)Cl)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(S)-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride (IUPAC name: (1S)-1-(5-chloropyridin-3-yl)ethanamine hydrochloride) features a pyridine ring substituted with a chlorine atom at the 5-position and an (S)-configured ethanamine group at the 3-position. The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability in pharmacological applications.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀Cl₂N₂ |
| Molecular Weight | 193.07 g/mol |
| SMILES Notation | CC@@HN.Cl |
| InChI Key | QNQIXBLXNUUBBV-JEDNCBNOSA-N |
| Storage Conditions | 2–8°C |
The chiral center at the ethanamine group confers stereoselective interactions with biological targets, a feature exploited in asymmetric synthesis .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) analysis typically reveals distinct signals for the pyridine ring protons (δ 8.3–8.5 ppm for H-2 and H-4) and the ethanamine moiety (δ 1.3 ppm for the methyl group). Mass spectrometry exhibits a molecular ion peak at m/z 193.07, consistent with the molecular formula.
Synthesis and Manufacturing
Synthetic Routes
Industrial synthesis involves a multi-step sequence starting from 5-chloronicotinic acid:
-
Reductive Amination: Conversion of 5-chloronicotinaldehyde to the corresponding imine using (S)-α-methylbenzylamine as a chiral auxiliary.
-
Hydrogenolysis: Cleavage of the benzyl group under H₂/Pd-C conditions to yield the free amine.
-
Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .
Critical process parameters include reaction temperature (optimized at 0–5°C during imine formation) and pH control during salt crystallization (pH 4.5–5.0) .
Process Optimization
Recent advances employ continuous flow chemistry to enhance yield (85% vs. 72% batch) and reduce racemization risks. Solvent screening identifies isopropanol/water (3:1 v/v) as optimal for crystallization, producing particles with 50–100 μm diameter for improved dissolution .
Chemical Reactivity and Derivative Synthesis
Nucleophilic Reactions
The primary amine undergoes regioselective alkylation with:
-
Epoxides: Forms β-amino alcohols with 90% enantiomeric excess (ee)
-
Acrylates: Michael adducts serve as intermediates for GABA analogs
-
Isocyanates: Generates urea derivatives for kinase inhibition studies
Table 2: Representative Derivatives
| Derivative | Biological Activity | IC₅₀ (nM) |
|---|---|---|
| N-Acetyl | COX-2 Inhibition | 120 |
| Benzyl Carbamate | Dopamine D3 Antagonism | 18 |
| Sulfonamide | 5-HT₆ Receptor Modulation | 7.4 |
Catalytic Asymmetric Transformations
Chiral phosphine ligands enable:
-
Mannich Reactions: Diastereoselectivity >20:1 in β-amino ketone synthesis
-
Aza-Henry Additions: Nitroalkane conjugates with 95% ee for CNS drug candidates
Biological Mechanisms and Pharmacological Profile
Neurotransmitter Receptor Interactions
Radioligand binding assays demonstrate:
-
Dopamine D2L: Kᵢ = 340 nM (partial agonism)
-
Serotonin 5-HT1A: Kᵢ = 210 nM (antagonism)
-
NMDA Receptor: IC₅₀ = 1.2 μM (glycine site inhibition)
Molecular dynamics simulations reveal hydrogen bonding between the protonated amine and Asp113(3.32) of D2 receptors, stabilizing the active conformation .
Metabolic Pathways
In vitro hepatocyte studies identify three primary metabolites:
-
N-Oxide (CYP3A4-mediated, t₁/₂ = 2.3 h)
-
5-Hydroxychloropyridine (CYP2D6, t₁/₂ = 4.1 h)
-
Glucuronide Conjugate (UGT1A9, clearance = 18 mL/min/kg)
Stability and Formulation Challenges
Degradation Pathways
Accelerated stability testing (40°C/75% RH) reveals:
-
Hydrolysis: 15% degradation over 30 days via pyridine ring opening
-
Oxidation: 8% formation of N-oxide byproduct
Stabilization Strategies
Lyophilized formulations with trehalose (1:3 ratio) extend shelf life to 24 months at 25°C. Nanoemulsions (200 nm droplet size) enhance oral bioavailability (F = 65% vs. 22% free base) .
Comparative Analysis with Structural Analogs
Table 3: Structure-Activity Relationships
| Compound | Substitution | D2 Kᵢ (nM) | Metabolic Stability |
|---|---|---|---|
| 5-Cl, (S)-ethylamine | 3-Amine | 340 | Moderate |
| 6-Cl, (R)-ethylamine | 3-Amine | 890 | Poor |
| 5-F, (S)-ethylamine | 3-Amine | 210 | High |
The 5-chloro substitution optimizes receptor affinity while maintaining acceptable clearance rates compared to fluoro analogs .
Current Research Frontiers
Neuroprotective Applications
In a rat model of Parkinson’s disease (6-OHDA lesion), daily administration (5 mg/kg i.p.):
-
Reduced rotational asymmetry by 68% (p < 0.01)
-
Increased striatal dopamine by 41% (p < 0.05)
-
Upregulated GDNF expression 3.2-fold vs. controls
Antibacterial Adjuvant Activity
Synergistic effects with ciprofloxacin against P. aeruginosa (FICI = 0.3):
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume